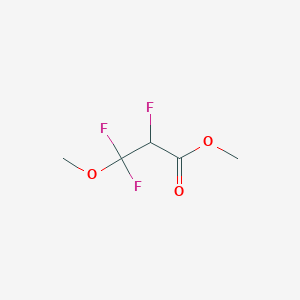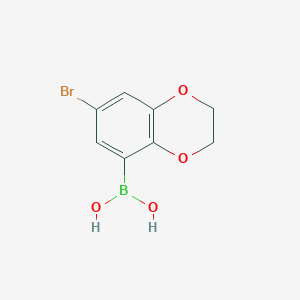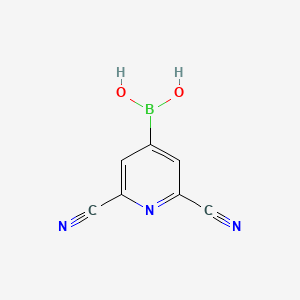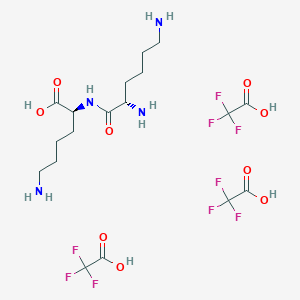
Lys-Lys-OH 3TFA; 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lys-Lys-OH 3TFA, also known as Lysyl-Lysine-Lysine-3-Trifluoroacetoxy, is an organofluoride compound that has been widely studied for its potential applications in biochemistry, pharmacology, and organic synthesis. This compound is a derivative of the amino acid lysine, and has three trifluoroacetoxy groups attached to it. It is an important building block in the synthesis of many compounds, and has been used in a variety of research studies.
Mécanisme D'action
The mechanism of action of Lys-Lys-OH 3TFA is not yet fully understood. However, it is known that the trifluoroacetoxy groups attached to the lysine residue can interact with the active sites of enzymes and proteins, as well as with small molecules, to modulate their activity. In addition, the trifluoroacetoxy groups can also interact with the hydrophobic regions of proteins and other molecules, providing additional stability and enabling the formation of stable complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of Lys-Lys-OH 3TFA are not yet fully understood. However, it is known that this compound can interact with the active sites of enzymes and proteins, as well as with small molecules, to modulate their activity. In addition, Lys-Lys-OH 3TFA can also interact with the hydrophobic regions of proteins and other molecules, providing additional stability and enabling the formation of stable complexes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Lys-Lys-OH 3TFA in lab experiments include its ability to interact with the active sites of enzymes and proteins, as well as with small molecules, to modulate their activity. In addition, the trifluoroacetoxy groups attached to the lysine residue can provide additional stability and enable the formation of stable complexes. The main limitation of using this compound in lab experiments is its relatively high cost.
Orientations Futures
There are many potential future directions for further research on Lys-Lys-OH 3TFA. These include further studies on the biochemical and physiological effects of the compound, as well as its potential applications in drug delivery and enzyme inhibition. Additionally, research could be conducted to investigate the interaction between Lys-Lys-OH 3TFA and other molecules, such as lipids and carbohydrates. Finally, further research could also be conducted to develop novel protein scaffolds for drug design.
Méthodes De Synthèse
Lys-Lys-OH 3TFA is synthesized by a process called reductive amination. This process involves the reaction of a primary amine with an aldehyde or ketone in the presence of a reducing agent, such as sodium borohydride. In the case of Lys-Lys-OH 3TFA, the primary amine is lysine, the aldehyde is 3-trifluoroacetoxybenzaldehyde, and the reducing agent is sodium borohydride. This reaction results in the formation of a Schiff base, which is then hydrolyzed to form the desired product.
Applications De Recherche Scientifique
Lys-Lys-OH 3TFA has been used in a variety of scientific research studies, including those related to drug delivery, enzyme inhibition, and protein engineering. It has been used to develop peptide-based delivery systems for drugs, to study the structure and function of enzymes, and to create novel protein scaffolds for drug design. In addition, Lys-Lys-OH 3TFA has been used in studies to investigate the interaction between proteins and small molecules, as well as to study the structure and function of membrane proteins.
Propriétés
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N4O3.3C2HF3O2/c13-7-3-1-5-9(15)11(17)16-10(12(18)19)6-2-4-8-14;3*3-2(4,5)1(6)7/h9-10H,1-8,13-15H2,(H,16,17)(H,18,19);3*(H,6,7)/t9-,10-;;;/m0.../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQNMAQFDBUWKS-QKEVMJATSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)NC(CCCCN)C(=O)O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29F9N4O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


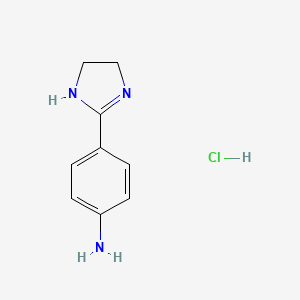



![(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride hydrate](/img/structure/B6343524.png)
![2-Chloro-2-fluoro-2-[4-(trifluoromethyl)phenyl]acetyl fluoride; 98%](/img/structure/B6343525.png)
